3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one

Description

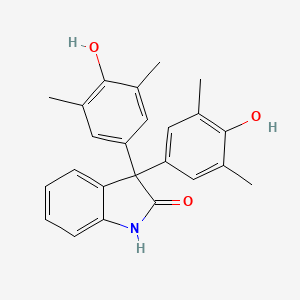

Structure and Synthesis: This compound, also known as isatin bis-cresol (IUPAC: 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one), features a central indol-2-one core substituted with two 4-hydroxy-3,5-dimethylphenyl groups at the 3-position (Figure 1). The hydroxyl and methyl groups on the aromatic rings influence its polarity, solubility, and biological interactions.

Properties

IUPAC Name |

3,3-bis(4-hydroxy-3,5-dimethylphenyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c1-13-9-17(10-14(2)21(13)26)24(18-11-15(3)22(27)16(4)12-18)19-7-5-6-8-20(19)25-23(24)28/h5-12,26-27H,1-4H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHKSRYNIAWSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C2(C3=CC=CC=C3NC2=O)C4=CC(=C(C(=C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730601 | |

| Record name | 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20206-19-3 | |

| Record name | 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with an appropriate indole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Friedel-Crafts Alkylation

The 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one moiety in related compounds undergoes Friedel-Crafts reactions with indoles under acidic conditions (TsOH/DMSO, 70°C) to form 4-(indol-3-yl)butyramides . For the target compound, analogous reactivity may occur at the indole’s C-3 position, though steric hindrance from the bulky aryl groups could modulate selectivity.

Example Reaction Pathway

text3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one + Indole (TsOH, DMSO, 70°C) → 4-(Indol-3-yl)butyramide derivative[2]

Intramolecular Cyclization

Polycyclic indoles resembling ergot alkaloids are synthesized via intramolecular Friedel-Crafts reactions. Heating intermediate hydroxypyrrolones generates reactive N-acyliminium ions, which cyclize to form fused rings . For the target compound, similar conditions (thermal or acid-catalyzed) could trigger cyclization between the indol-2-one core and aryl substituents.

Key Conditions

Hydroxyl Group Reactions

The phenolic -OH groups at the 4-position of the aryl rings are prone to:

-

Etherification : Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions.

-

Acylation : Reaction with acetic anhydride to form acetates .

Methyl Group Reactivity

The 3,5-dimethyl substituents on the aryl rings may undergo:

-

Oxidation : To carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

-

Halogenation : Radical bromination at the methyl groups under UV light .

Comparative Reaction Data

Mechanistic Insights

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives of 1,3-dihydro-2H-indol-2-one exhibit notable antioxidant properties. A study synthesized several derivatives and evaluated their activity using the DPPH radical scavenging assay. Results indicated that these compounds showed moderate to good antioxidant activity, particularly at lower concentrations .

Antimicrobial Properties

The compound has been investigated for its antimicrobial efficacy against various pathogens. Studies have shown that certain derivatives possess significant antibacterial and antifungal activities against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. This suggests potential applications in developing new antimicrobial agents .

Anticancer Potential

Indole derivatives, including 3,3-bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one, have been studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Some studies highlight the neuroprotective effects of indole derivatives against neurodegenerative diseases. The compounds may exert protective effects on neuronal cells through their antioxidant properties and ability to modulate signaling pathways involved in neuroinflammation .

Case Studies

Mechanism of Action

The mechanism of action of 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : ~424.5 g/mol (calculated).

- Functional Groups : Hydroxyl (-OH), methyl (-CH₃), and ketone (C=O).

Comparison with Similar Compounds

A systematic comparison with structurally related indol-2-one derivatives highlights critical differences in substituents, bioactivity, and physicochemical properties.

Substituent Effects on Aromatic Rings

Key Insight : Methyl groups in the target compound likely reduce water solubility compared to hydroxylated analogs but enhance interactions with hydrophobic enzyme pockets (e.g., CYP2C19 inhibition as seen in related structures ).

Pharmacokinetic and Toxicological Profiles

- Solubility: The target compound’s hydroxyl groups enhance aqueous solubility relative to fully acetylated derivatives (e.g., Triacetyldiphenolisatin) but less than aminophenyl-substituted analogs .

- Metabolism : Methyl groups may slow hepatic metabolism, as seen in CYP2C19 inhibitors with bulky substituents .

- Toxicity : Structural similarity to oxyphenisatine (hepatotoxic) necessitates caution, though methyl groups could mitigate toxicity via reduced reactive metabolite formation .

Biological Activity

3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one, commonly referred to as compound 20206-19-3, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C24H23NO3

- Molecular Weight : 373.4 g/mol

- CAS Number : 20206-19-3

The structure of the compound features a complex indole backbone with hydroxyl and dimethylphenyl substituents, which are critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound has cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, revealing that the compound is comparably effective against these cancer types.

The biological activity of this compound is attributed to its ability to induce apoptosis through the activation of caspases and modulation of the p53 pathway. Flow cytometry analyses have shown that treatment with this compound leads to increased levels of cleaved caspase-3 and -7, confirming its role in promoting programmed cell death in cancer cells .

Antioxidant Properties

In addition to its anticancer effects, this compound also exhibits antioxidant properties. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cellular environments. This dual action may contribute to its overall therapeutic potential.

Study 1: Anticancer Efficacy in Mice

A preclinical study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .

Study 2: Synergistic Effects with Chemotherapy

Another investigation explored the compound's potential as an adjuvant therapy alongside conventional chemotherapy agents like doxorubicin. The combination treatment resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect that warrants further exploration.

Q & A

Basic: What are the optimal synthetic protocols for preparing 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts alkylation or condensation reactions. A typical approach involves reacting isatin derivatives with substituted phenols under acidic conditions (e.g., using H₂SO₄ or Lewis acids like AlCl₃). For example, describes Friedel-Crafts reactions on isatin derivatives to form bis-aryl indolinones, which can be adapted by substituting phenols with 4-hydroxy-3,5-dimethylphenyl groups. Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Monitoring reaction progress using TLC or HPLC .

- Safety: Use PPE (gloves, goggles) due to acute toxicity risks (Category 4 for dermal/oral/inhalation exposure) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., reports δ ~6.8–7.5 ppm for aromatic protons and δ ~170 ppm for carbonyl groups in similar indolinones).

- HPLC-MS : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95%) and confirm molecular weight (expected [M+H]⁺ ~427.5 g/mol).

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) functional groups .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar).

- Avoid exposure to strong acids/bases, oxidizing agents, and moisture ( notes decomposition risks under incompatible conditions).

- Monitor for discoloration or precipitation as signs of degradation .

Advanced: How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

Methodological Answer:

- Use DFT calculations (e.g., Gaussian or ORCA software) to model electron density maps, identifying nucleophilic/electrophilic sites. For example, ’s structural analogs show that the para-hydroxyl groups enhance electron donation, directing electrophilic substitution.

- Validate predictions with kinetic studies (e.g., varying reaction temperatures and measuring rate constants) .

Advanced: How to resolve contradictions in reported physicochemical properties (e.g., melting points)?

Methodological Answer:

- Reproduce measurements using standardized protocols (e.g., DSC for melting points, pycnometry for density). reports a melting point of 294.2°C for a related compound; discrepancies may arise from polymorphic forms or impurities.

- Compare results with peer-reviewed studies (e.g., cross-check with USP methods in ) .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Methodological Answer:

- Optimize stoichiometry: data tables suggest adjusting molar ratios (e.g., 1:2.5 for isatin:phenol) to minimize byproducts.

- Use flow chemistry for better heat/mass transfer.

- Employ scavengers (e.g., molecular sieves) to remove water and shift equilibrium .

Advanced: How to assess environmental impact and degradation pathways?

Methodological Answer:

- Conduct photolysis/hydrolysis studies under simulated environmental conditions (pH 4–9, UV light).

- Analyze degradation products via LC-QTOF-MS ( notes potential toxic fumes upon combustion).

- Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays) .

Tables for Key Data:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~427.5 g/mol | Calculated |

| Theoretical Melting Point | ~290–300°C (analogous to ) | |

| Acute Toxicity (Category 4) | Oral/Dermal/Inhalation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.